3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one
Description
Properties
IUPAC Name |
3-(4-cyclopropylsulfonylpiperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O4S2/c1-3-15-12(2)19-18-22(17(15)24)10-13(11-27-18)16(23)20-6-8-21(9-7-20)28(25,26)14-4-5-14/h13-14H,3-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYPVXBPUKQLRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)S(=O)(=O)C4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one (CAS Number: 1421516-93-9) is a synthetic derivative of pyrimidine and thiazine that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : The piperazine structure is synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.
- Introduction of the Cyclopropylsulfonyl Group : The cyclopropylsulfonyl moiety is introduced via sulfonylation using cyclopropylsulfonyl chloride.
- Coupling with Pyrimidine Derivative : The final step involves coupling the sulfonylated piperazine with a pyrimidine derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Antimicrobial Properties
Research has indicated that derivatives of thiazines and pyrimidines exhibit significant antimicrobial activity. In particular, compounds similar to this compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that certain piperazine derivatives had minimum inhibitory concentrations (MIC) as low as 0.008 µM against M. tuberculosis .
Anti-inflammatory Effects
Thiazine derivatives are also recognized for their anti-inflammatory properties. Compounds in this class have been noted to inhibit pro-inflammatory cytokines and reduce inflammation in various models. For instance, thiazine analogs have shown efficacy in reducing edema in animal models of inflammation .
Anthelmintic Activity
The compound's structural features suggest potential anthelmintic activity. Studies on related compounds have indicated effectiveness against parasitic infections, highlighting the importance of the sulfonamide group in enhancing biological activity against helminths .
Research Findings and Case Studies
The mechanism by which this compound exerts its effects involves interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or inflammation pathways by binding to active sites.
- Receptor Modulation : It may also act on receptors involved in immune responses, altering their activity to reduce inflammation or enhance antimicrobial effects .
Scientific Research Applications
Biological Activities
Research has demonstrated that this compound exhibits several biological activities:
Antibacterial Activity
Studies indicate that 3-(4-(cyclopropylsulfonyl)piperazine-1-carbonyl)-7-ethyl-8-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one shows promising antibacterial properties against various bacterial strains. In vitro assays have confirmed its efficacy against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .
Anthelmintic Activity
The compound has also been evaluated for its anthelmintic properties. In vivo studies on parasitic infections suggest that it effectively reduces worm burdens in infected hosts, indicating its potential use in treating helminthic diseases .
Anti-inflammatory Effects
In addition to antibacterial and anthelmintic activities, this compound exhibits anti-inflammatory effects. Experimental models of inflammation have shown that it can significantly reduce inflammatory markers and symptoms, suggesting its utility in treating inflammatory disorders .
Case Studies
Several case studies have documented the effectiveness of this compound:
Case Study 1: Antibacterial Efficacy
A study published in Journal of the Brazilian Chemical Society investigated the antibacterial effects of the compound against multi-drug resistant strains. Results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, highlighting its potential as a novel antibacterial agent .
Case Study 2: Anthelmintic Activity Assessment
In another study, the anthelmintic activity was evaluated using a murine model infected with Heligmosomoides polygyrus. The treated group showed a marked decrease in worm load compared to the control group, validating the compound's potential as an anthelmintic drug .
Comparison with Similar Compounds
Structural Comparison
Core Scaffolds:
- Target Compound: Dihydropyrimidothiazinone fused ring system.
- Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives (e.g., compound 44g): Pyrido-pyrimidinone core with a piperazine substituent .
- Tetrahydroimidazo[1,2-a]pyridines (e.g., compounds 1l and 2d) : Imidazo-pyridine core with ester and nitrophenyl groups .
Key Differences :
- The cyclopropylsulfonyl group on the piperazine moiety distinguishes it from the pyridinyl-piperazine in compound 44g, which may alter solubility and receptor affinity .
Functional Group Analysis
Physicochemical Properties
While specific data for the target compound are absent, inferences can be drawn from analogs:
- Molecular Weight : Likely higher than compound 44g (MW ~350 g/mol) due to the cyclopropylsulfonyl and ethyl/methyl groups.
- logP : The sulfonyl group may reduce lipophilicity compared to compound 1l, which has a nitrophenyl group .
- Melting Point : Analogous compounds (e.g., 1l and 2d) exhibit melting points between 215–245°C, suggesting the target compound may similarly require specialized formulation for bioavailability .
Q & A
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Piperazine sulfonylation | Cyclopropanesulfonyl chloride, DCM, Et₃N | 65–75 | |
| Amide coupling | TBTU, HOBt, DMF, 0–5°C | 70–80 | |
| Cyclization | Oxalyl chloride, DMF reflux | 55–60 |
How is the molecular structure of the compound confirmed using spectroscopic methods?
Basic Research Question
Structural confirmation relies on complementary spectroscopic techniques:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and carbon backbone (e.g., piperazine carbonyl at ~170 ppm) .
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₀H₂₃N₅O₃S: 422.1522; observed: 422.1525) .
Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the dihydropyrimido-thiazinone core .
How can researchers resolve discrepancies in NMR data for structurally similar analogs?
Advanced Research Question
Discrepancies often arise from conformational flexibility or impurities. Strategies include:
- Variable Temperature NMR : Detect dynamic processes (e.g., piperazine ring puckering) by analyzing signal coalescence at elevated temperatures .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., thiazinone vs. thiazole orientation) with single-crystal diffraction data .
- Isotopic Labeling : Use ¹⁵N-labeled piperazine to simplify complex splitting patterns in crowded regions .
Case Study : A related pyrimido-thiazinone analog showed conflicting NOE correlations due to solvent-induced conformational changes; X-ray analysis confirmed the correct tautomer .
What experimental strategies are effective in elucidating the compound’s mechanism of action against biological targets?
Advanced Research Question
Hypothesis-driven approaches are critical:
- Kinase Inhibition Assays : Screen against a panel of kinases (e.g., MAPK, PI3K) using fluorescence polarization or ADP-Glo™ assays .
- Molecular Dynamics (MD) Simulations : Model interactions between the sulfonyl-piperazine group and kinase ATP-binding pockets .
- Mutagenesis Studies : Validate target engagement by introducing point mutations (e.g., Lys→Ala in catalytic sites) and measuring IC₅₀ shifts .
Q. Example Workflow :
In vitro screening identifies IC₅₀ values <1 μM for PI3Kα.
Crystallography confirms hydrogen bonding between the cyclopropylsulfonyl group and PI3Kα Val851.
In vivo efficacy tested in xenograft models with dose optimization (10–50 mg/kg) .
How can researchers optimize substituents to enhance target selectivity?
Advanced Research Question
Structure-activity relationship (SAR) studies guide rational design:
- Piperazine Modifications : Replace cyclopropylsulfonyl with aryl-sulfonyl groups (e.g., 4-fluorophenyl) to probe hydrophobic interactions .
- Thiazinone Core : Introduce electron-withdrawing groups (e.g., Cl at C8) to stabilize the enol tautomer, improving binding affinity .
- Ethyl/Methyl Substitutions : Systematic variation at C7/C8 to balance lipophilicity (logP) and solubility (e.g., cLogP <3 for oral bioavailability) .
Q. SAR Table for Analogues
| Substituent (Position) | Target IC₅₀ (nM) | Selectivity (Fold vs. Off-Target) |
|---|---|---|
| Cyclopropylsulfonyl (R1) | 25 | 10× (vs. PI3Kβ) |
| 4-Fluorophenyl (R1) | 18 | 5× |
| Cl (C8) | 12 | 15× |
What statistical designs are appropriate for dose-response studies in preclinical models?
Advanced Research Question
Use factorial or randomized block designs to minimize bias:
- Factorial Design : Test multiple variables (e.g., dose, administration route) simultaneously. For example, a 3×2 design (10, 25, 50 mg/kg; oral vs. IV) .
- Repeated Measures ANOVA : Analyze longitudinal data (e.g., tumor volume over 28 days) with adjustments for inter-animal variability .
- EC₅₀ Calculation : Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism) to determine potency .
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
